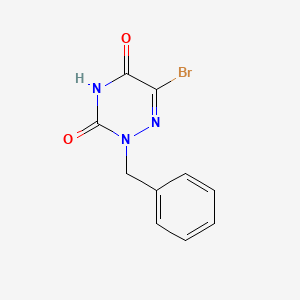
2-Benzyl-6-bromo-1,2,4-triazine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6-bromo-1,2,4-triazine-3,5-dione is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a benzyl group and a bromine atom attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-bromo-1,2,4-triazine-3,5-dione typically involves the reaction of 2-benzyl-1,2,4-triazine-3,5-dione with bromine in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the 6-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters such as temperature, solvent, and bromine concentration are optimized for maximum yield and purity. Recrystallization from solvents like ethanol or dimethyl sulfoxide is often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-6-bromo-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-Benzyl-6-bromo-1,2,4-triazine-3,5-dione has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticoccidial activity and has been studied as an aldose reductase inhibitor.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: The compound’s interactions with biological molecules are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-bromo-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications related to diabetes . The compound’s anticoccidial activity is attributed to its ability to interfere with the metabolic pathways of parasitic organisms .
Comparison with Similar Compounds
2-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione: An isosteric isomer with similar biological activities.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives: These compounds are known for their inhibitory effects on D-amino acid oxidase.
Uniqueness: 2-Benzyl-6-bromo-1,2,4-triazine-3,5-dione stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This unique feature allows for the development of derivatives with tailored properties for specific applications .
Properties
CAS No. |
61322-32-5 |
|---|---|
Molecular Formula |
C10H8BrN3O2 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
2-benzyl-6-bromo-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H8BrN3O2/c11-8-9(15)12-10(16)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15,16) |
InChI Key |
JAJNWSOHQUKZAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)NC(=O)C(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















